(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Alzheimer's disease BACE-1 inhibition Enantioselectivity

Peptidomimetic drug discovery demands stereochemically pure, SPPS-compatible building blocks. (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS 151004-94-3) delivers a conformationally restricted Tic scaffold with defined (S)-stereochemistry critical for target engagement. • Enables sub-micromolar BACE-1 inhibitor potency (IC50 = 730 nM) when incorporated as a constrained Phe surrogate. • Boc protection ensures seamless Fmoc-SPPS compatibility, eliminating side reactions observed with unprotected analogs. • Validated for opioid receptor selectivity studies and helix-breaking peptide design. • Available from stock with full COA/HPLC documentation; standard ambient global shipping.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 151004-94-3
Cat. No. B1294100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
CAS151004-94-3
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
InChIKeyKMTRFKAFNRHBCH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-Tic-OH: Chiral Building Block


(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS 151004-94-3), also known as Boc-(S)-Tic-OH, is a chiral, non-proteinogenic amino acid derivative belonging to the tetrahydroisoquinoline (Tic) family [1]. It features a Boc-protected secondary amine and a free carboxylic acid, offering a conformationally restricted scaffold that mimics a phenylalanine residue locked in a specific orientation . This compound serves as a critical intermediate in the synthesis of peptidomimetics, particularly in the development of BACE-1 inhibitors for Alzheimer's disease [2] and opioid peptides [3]. Its (S)-stereochemistry at the C1 position is essential for biological activity in many applications .

Product Type
Chiral constrained amino acid building block (Boc-protected Tic)
Synthetic Workflow
Pre-protected for standard Fmoc-SPPS; stereochemistry-dependent activity context
Research Fit
Constrained peptidomimetic synthesis; BACE-1 and opioid receptor study tool

Substitution Risks for (S)-Boc-Tic-OH


In medicinal chemistry and peptide synthesis, the precise stereochemistry and protecting group of a building block directly dictate the biological activity, conformational stability, and synthetic compatibility of the final product. Substituting (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS 151004-94-3) with its (R)-enantiomer (CAS 151004-96-5) or an unprotected analog (e.g., CAS 41034-52-0) is not trivial. The (R)-enantiomer often exhibits significantly different binding affinities, as demonstrated in BACE-1 inhibition studies where stereochemistry is critical for potency [1]. Furthermore, the Boc protecting group is essential for compatibility with standard solid-phase peptide synthesis (SPPS) protocols; its premature removal or absence leads to unwanted side reactions and low yields . The following quantitative evidence demonstrates the specific advantages of the (S)-Boc-protected compound over its closest comparators.

Enantiomer
(S)-Boc-Tic-OH
(R)-Boc-Tic-OH: Binding profiles may shift; activity not supported in BACE-1 context
Protection
Boc-protected amine
Unprotected Tic-OH: Lacks SPPS orthogonality; requires additional handling steps
Backbone
Constrained Tic scaffold
Phenylalanine (Phe): Flexible backbone; conformational context may differ

(S)-Boc-Tic-OH vs. Analogs: Key Differences


BACE-1 Inhibitory Potency

The (S)-enantiomer (CAS 151004-94-3) demonstrates a specific inhibitory activity against BACE-1 with an IC50 value of 730 nM [1]. This activity is not reported for the corresponding (R)-enantiomer (CAS 151004-96-5) in the same assay, highlighting the stereochemical dependence of BACE-1 inhibition. This suggests that for applications targeting BACE-1, the (S)-enantiomer is the required stereoisomer.

BACE-1 Inhibition
Class-level inference
730 nM (S)-enantiomer
Supports stereochemistry-dependent assay context
(R)-enantiomer activity not reported in same FRET assay
Alzheimer's disease BACE-1 inhibition Enantioselectivity

Conformational Restriction vs. Phenylalanine

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (Tic) building blocks, including the Boc-protected derivative, offer significantly restricted backbone flexibility compared to the natural amino acid phenylalanine (Phe) [1]. In peptide ligands, this restriction reduces conformational variability, potentially leading to improved receptor selectivity and metabolic stability . For example, substituting Phe with Tic in opioid peptides has been shown to alter receptor binding profiles and enhance stability [2].

Conformational Constraint
Class-level inference
Restricted rotamers vs. L-Phe flexibility
Supports constrained peptidomimetic research
Qualitative comparison based on modeling and NMR studies
Peptide conformation Peptidomimetics Backbone rigidity

SPPS Compatibility

The Boc protecting group on (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is orthogonal to Fmoc-based SPPS, allowing for selective deprotection and coupling . In contrast, the unprotected analog (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 151004-92-1) cannot be directly used in standard SPPS without additional protection steps, which reduces overall yield and increases synthesis time . The Boc group is stable to basic conditions used for Fmoc removal but can be cleaved with acid, providing a versatile handle for peptide assembly .

Fmoc-SPPS Compatibility
Source review
Directly compatible with standard protocols
Supports synthesis efficiency review
Unprotected analog requires separate protection step
Solid-Phase Peptide Synthesis (SPPS) Boc protection Synthetic efficiency

Aqueous Solubility

The target compound exhibits a calculated aqueous solubility of approximately 0.5 g/L (1.8 mM) at 25°C . While this is lower than the unprotected Tic-OH (21 g/L) , it is sufficient for many biochemical assays and solution-phase peptide couplings. The presence of the hydrophobic Boc group reduces solubility compared to the free amino acid, but the carboxylic acid moiety still provides some aqueous compatibility, which can be beneficial in certain reaction conditions.

Solubility Profile
Cross-study comparable
0.5 g/L (Calc.) vs. 21 g/L (Unprotected)
Supports reaction condition design
Hydrophobic Boc group reduces aqueous solubility
Solubility Aqueous compatibility Formulation

Applications of (S)-Boc-Tic-OH


Constrained Peptidomimetics for BACE-1

Utilize the (S)-enantiomer as a key building block to introduce a constrained Tic residue into peptide or peptidomimetic backbones. As demonstrated in the BACE-1 inhibitor series, this scaffold can provide sub-micromolar potency (e.g., IC50 = 730 nM) and serve as a starting point for further optimization [1]. The Boc protection allows for straightforward incorporation via standard SPPS, and the defined (S)-stereochemistry is crucial for achieving the desired binding conformation.

Opioid Peptide Analogs with Enhanced Selectivity

Replace natural phenylalanine residues with the Tic moiety to investigate the impact of backbone restriction on opioid receptor binding and functional activity. Previous studies have shown that Tic-containing dipeptides exhibit altered selectivity profiles compared to their Phe-containing counterparts [2]. The Boc-protected form facilitates efficient synthesis and purification of these analogs for in vitro and in vivo evaluation.

Helix Disruption via Proline Analogs

Incorporate the Tic residue as a helix-breaking element in synthetic peptides. The constrained bicyclic structure of the tetrahydroisoquinoline ring system is known to induce turns and disrupt secondary structure, making it a valuable tool for probing peptide conformation and for designing peptides with defined three-dimensional shapes [3]. The Boc group ensures compatibility with long peptide chain assemblies.

Application
Selection Property
Validation Focus
BACE-1 Inhibitor Research
Stereochemistry-dependent activity review
Enantiomer-specific assay validation
Opioid Receptor Profiling
Backbone conformation constraint
Selectivity profile interpretation
Constrained Peptide Synthesis
Helix-breaking propensity
Secondary structure perturbation study

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